6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate
Overview
Description
6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydro-isoquinoline moiety and a hexanoic acid chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate typically involves multiple steps, starting with the preparation of the dihydro-isoquinoline core This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoquinoline ring or the hexanoic acid chain.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the hexanoic acid chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted isoquinoline or hexanoic acid derivatives.
Scientific Research Applications
6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors that regulate cellular signaling.
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride: This compound shares the dihydro-isoquinoline core but has a shorter acetic acid chain instead of the hexanoic acid chain.
(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propanoic acid: Similar structure with a propanoic acid chain.
Uniqueness
6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate is unique due to its longer hexanoic acid chain, which may confer different physical and chemical properties compared to its shorter-chain analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
6-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]hexanoic acid;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.C2H2O4/c1-17(2)12-13-8-5-6-9-14(13)16(19-17)18-11-7-3-4-10-15(20)21;3-1(4)2(5)6/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,18,19)(H,20,21);(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOIFGUMISJPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=NCCCCCC(=O)O)N1)C.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185294-38-5 | |
Record name | Hexanoic acid, 6-[(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)amino]-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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